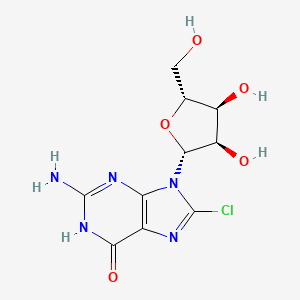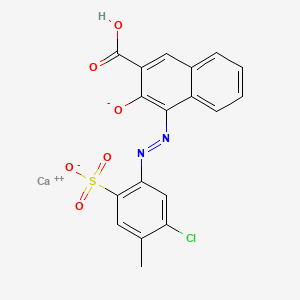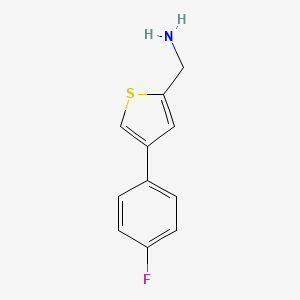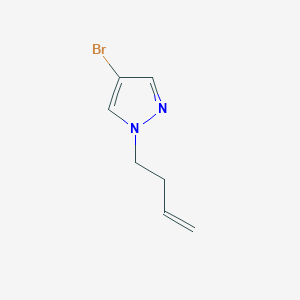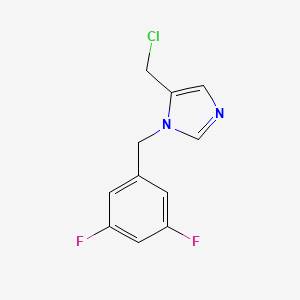
5-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-imidazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate imidazole with a 3,5-difluorobenzyl compound, possibly through a nucleophilic substitution reaction with a chloromethyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the chloromethyl group, and the 3,5-difluorobenzyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electronegative chlorine and fluorine atoms, as well as the electron-rich nitrogen atoms in the imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the electronegative chlorine and fluorine atoms might make it relatively polar .Aplicaciones Científicas De Investigación
Antioxidant Capacity Assays
The ABTS/PP decolorization assay, a method to measure antioxidant capacity, highlights the role of certain imidazole derivatives in biochemical assays. The study by Ilyasov et al. (2020) elaborates on the reaction pathways underlying this assay, noting the specificity of certain antioxidant reactions, including those involving imidazole compounds. These insights are crucial for understanding the antioxidant potential of various compounds, including imidazoles (Ilyasov et al., 2020).
Enzymatic Decolorization and Detoxification
Husain (2006) reviewed the potential of oxidoreductive enzymes in the decolorization and detoxification of dyes from polluted water, mentioning the importance of imidazole-based redox mediators. These mediators enhance the efficiency of enzymatic treatments, showcasing the role of imidazole derivatives in environmental remediation efforts (Husain, 2006).
Antitumor Activity of Imidazole Derivatives
The antitumor potential of imidazole derivatives has been reviewed, highlighting compounds such as bis(2-chloroethyl)amino derivatives of imidazole. These studies provide insights into the structural features of imidazole compounds that contribute to their biological activities, including potential antitumor effects (Iradyan et al., 2009).
Redox Mediators in Organic Pollutant Treatment
The use of redox mediators, including imidazole derivatives, in the treatment of organic pollutants via enzymatic reactions has been explored. These studies underscore the versatility of imidazole compounds in enhancing the degradation of recalcitrant compounds in wastewater, marking an important application in environmental science (Husain & Husain, 2007).
Synthesis and Bioactivity of Imidazolones
Recent developments in the synthesis and biological activities of 5-oxo-imidazolone derivatives, including their pharmacological potencies, have been reviewed. This work highlights the significant role of imidazole and its derivatives in drug discovery, providing a framework for the development of new therapeutics (Yellasubbaiah et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(chloromethyl)-1-[(3,5-difluorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2/c12-4-11-5-15-7-16(11)6-8-1-9(13)3-10(14)2-8/h1-3,5,7H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRCNMBZZMLKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN2C=NC=C2CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1531949.png)




![1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531957.png)
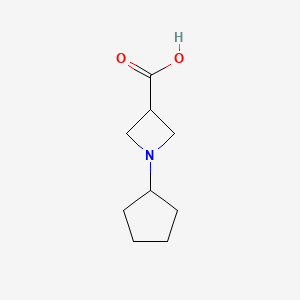
![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)
![4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531961.png)
